N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibition and Molecular Docking Studies
Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives, has been conducted to explore their potential in inhibiting cholinesterase enzymes. These compounds have shown moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Molecular docking studies were carried out to rationalize the binding site interactions, providing insights into their potential therapeutic applications in conditions like Alzheimer's disease (Riaz et al., 2020).
Radiosynthesis for Metabolic Studies
The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners demonstrates the application of related compounds in studying their metabolism and mode of action. These studies require compounds at high specific activity to trace the metabolic pathways and understand the biochemical interactions within living systems (Latli & Casida, 1995).
Potential Pesticides and Their Characterization
N-derivatives of chloro-dimethylphenoxyacetamide have been characterized for their potential as pesticides. These studies involve X-ray powder diffraction to understand the molecular structure, which is crucial for predicting the activity and environmental fate of new pesticide molecules (Olszewska et al., 2011).
Ligand Design for Biomedical Applications
The design and synthesis of multidentate ligands for coordination with metal cores, such as rhenium, highlight the application of complex triazole derivatives in developing diagnostic and therapeutic agents. These ligands exhibit specific binding properties that make them suitable for use in biomedical imaging and targeted therapy (Wang et al., 2017).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-7-8-13(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-14(15)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGABEPOCFFIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.